molecular formula C5H7Cl3O2 B169697 5,5,5-Trichloro-4-hydroxypentan-2-one CAS No. 1552-33-6

5,5,5-Trichloro-4-hydroxypentan-2-one

Cat. No.: B169697
CAS No.: 1552-33-6
M. Wt: 205.46 g/mol
InChI Key: HWXDMAWAKHEIDB-UHFFFAOYSA-N
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Description

5,5,5-Trichloro-4-hydroxypentan-2-one is a halogenated ketone derivative featuring a hydroxyl group at the C4 position and three chlorine atoms at the C5 terminal. The hydroxyl group may contribute to hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

CAS No.

1552-33-6

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

5,5,5-trichloro-4-hydroxypentan-2-one

InChI

InChI=1S/C5H7Cl3O2/c1-3(9)2-4(10)5(6,7)8/h4,10H,2H2,1H3

InChI Key

HWXDMAWAKHEIDB-UHFFFAOYSA-N

SMILES

CC(=O)CC(C(Cl)(Cl)Cl)O

Canonical SMILES

CC(=O)CC(C(Cl)(Cl)Cl)O

Other CAS No.

1552-33-6

Synonyms

5,5,5-TRICHLORO-4-HYDROXYPENTAN-2-ONE

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares 5,5,5-Trichloro-4-hydroxypentan-2-one with its closest structural analogs, focusing on substituent effects, reactivity, and applications.

Key Structural Differences

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Cl (C5), OH (C4), ketone (C2) Hydroxyl, ketone, trichloromethyl C₅H₇Cl₃O₂* ~217.47*
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate F (C5, CF₃ at C4), methacrylate (C2) Hydroxyl, methacrylate, trifluoromethyl C₁₀H₁₂F₆O₃ 294.194

Note: *Estimated values for this compound based on structural analysis.

Substituent Effects on Reactivity and Stability

  • Chlorine vs. Fluorine : The trichloromethyl group in this compound introduces significant steric bulk and electronegativity, favoring elimination or hydrolysis reactions. In contrast, the trifluoromethyl and fluorinated groups in the methacrylate derivative enhance thermal and chemical stability due to fluorine’s strong C-F bonds and low polarizability .
  • Hydroxyl Group : The hydroxyl group in both compounds enables hydrogen bonding, but its position at C4 in this compound may sterically hinder interactions compared to the methacrylate-linked hydroxyl group in the fluorinated analog.

Research Findings and Limitations

  • Gaps in Data: Limited experimental data for this compound hinder direct comparisons. For instance, its melting point, solubility, and spectroscopic profiles remain undocumented in the provided evidence.

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